Baumycin C1

Antimicrobial Resistance Microbiology Natural Product Screening

Baumycin C1 (CAS 63084-42-4) is a structurally defined impurity of daunorubicin/doxorubicin featuring a unique N-formyl-daunosamine sugar with acetal appendage. Unlike generic anthracyclines, this compound is essential as a certified reference standard for pharmaceutical impurity profiling, HPLC/MS method validation, and dnmZ gene pathway mapping. Sourced from Streptomyces coeruleorubidus fermentation.

Molecular Formula C28H29NO11
Molecular Weight 555.5 g/mol
CAS No. 63084-42-4
Cat. No. B1284055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaumycin C1
CAS63084-42-4
Molecular FormulaC28H29NO11
Molecular Weight555.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O
InChIInChI=1S/C28H29NO11/c1-11-23(32)15(29-10-30)7-18(39-11)40-17-9-28(37,12(2)31)8-14-20(17)27(36)22-21(25(14)34)24(33)13-5-4-6-16(38-3)19(13)26(22)35/h4-6,10-11,15,17-18,23,32,34,36-37H,7-9H2,1-3H3,(H,29,30)/t11-,15-,17-,18-,23+,28-/m0/s1
InChIKeyAQFSEUJDYAJBPS-RWNSZTQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baumycin C1 (CAS 63084-42-4): An Anthracycline Reference Standard and Biosynthetic Intermediate


Baumycin C1 (CAS 63084-42-4) is a naturally occurring anthracycline antibiotic co-produced with the clinically important anticancer secondary metabolites daunorubicin and doxorubicin by various *Streptomyces* species, including *S. peucetius* [1] and *S. coeruleorubidus* [2]. It is a polyketide characterized by a tetracenequinone ring system with a complex glycosidic sugar moiety [3]. Its structural relationship to the major chemotherapeutic agents positions it as a crucial impurity marker and a valuable tool in biosynthetic and analytical research.

Why Baumycin C1 is Not Interchangeable with Daunorubicin or Other Anthracyclines


Despite being a structural analog and impurity of the clinical drugs daunorubicin and doxorubicin , Baumycin C1 exhibits distinct biochemical and biotechnological properties that prevent its simple substitution. The core differentiation lies in its unique acetal moiety on the glycosidic group, which confers differential stability and biological activity profiles compared to its parent compounds [1]. Furthermore, its role is specific: it acts as a biosynthetic shunt product and a polyglycosylated derivative, making it an essential tool for studying specific glycosyl transferase functions (e.g., DnrH) [2] and for use as a certified reference standard in quality control , applications for which generic substitution with the primary drug substance would be invalid.

Quantitative Evidence for Baumycin C1 Selection in Research and Quality Control


Differential Antibacterial Activity Against Gram-Positive Bacteria

Baumycin C1 demonstrates a distinct spectrum of antibacterial activity compared to other members of the baumycin complex. Specifically, it is classified among the 'strong inhibition' group against Gram-positive bacteria, a profile shared only with Baumycins A1, A2, and C2, while Baumycins B1 and B2 show only weak activity [1]. This differential activity profile provides a clear rationale for selecting C1 over a B-series compound for studies focused on Gram-positive antimicrobial mechanisms.

Antimicrobial Resistance Microbiology Natural Product Screening

Reduced Potency for Inhibition of DNA and RNA Polymerases

In contrast to anthracyclines like Aclacinomycin A and Daunomycin which potently inhibit DNA/RNA polymerases (IC50 values of 10-30 µM), Baumycin C1, along with Baumycins B1, B2, and C2, is characterized by 'high IC50 values' on three different polymerases (DNA Pol I, RNA Pol, Reverse Transcriptase) [1]. This indicates a significantly lower affinity for direct polymerase inhibition compared to its more potent analogs. This quantitative differentiation, even if not numerically precise, is crucial for experimental design where polymerase inhibition is a confounding variable.

Molecular Pharmacology Enzymology DNA Interaction

Defined Role as a Polyglycosylated End-Product in Biosynthetic Pathways

Baumycin C1 serves as a definitive end-point marker for specific glycosyl transferase activity within the daunorubicin biosynthetic gene cluster. Genetic and biochemical evidence shows that the DnrH protein, a glycosyl transferase, is responsible for converting the primary metabolite daunorubicin (DNR) into its polyglycosylated forms, which are collectively known as baumycins [1]. This contrasts with the DnmT protein, which is involved in the attachment of the initial daunosamine sugar. Therefore, the presence or accumulation of Baumycin C1 is a specific and quantifiable readout for DnrH function, which cannot be assessed using DNR or its aglycone precursors.

Metabolic Engineering Synthetic Biology Actinomycete Genetics

Certified Reference Standard for Daunorubicin Impurity Profiling

Baumycin C1 is a fully characterized and commercially supplied chemical compound used as a certified reference standard for the active pharmaceutical ingredient (API) Daunorubicin . Its primary industrial and regulatory application is for analytical method development, method validation (AMV), and Quality Control (QC) for daunorubicin-containing pharmaceuticals. This is a highly specific and quantifiable application, as it requires a pure, characterized standard of the exact impurity, which is not interchangeable with another baumycin or a generic anthracycline.

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Validated Application Scenarios for Baumycin C1 (CAS 63084-42-4) in Research and Industry


Investigating Non-Polymerase-Mediated Cytotoxic Mechanisms in Anthracyclines

Baumycin C1 is the ideal tool for isolating and studying cytotoxic pathways independent of direct DNA/RNA polymerase inhibition. As established evidence shows, it exhibits 'high IC50 values' against key polymerases, making it a low-potency control relative to Daunomycin or Aclacinomycin A [1]. By using Baumycin C1, researchers can probe mechanisms such as topoisomerase II poisoning or free radical generation without the confounding variable of strong, direct polymerase inhibition, enabling cleaner, more interpretable structure-activity relationship (SAR) studies.

Analytical Method Development and Quality Control for Daunorubicin Formulations

This is the primary, high-value industrial use case. Baumycin C1 is a certified reference standard for Daunorubicin, essential for developing and validating HPLC or LC-MS methods to quantify impurity levels in drug substances and finished products . Its procurement is mandatory for analytical laboratories in pharmaceutical companies and contract research organizations (CROs) performing release testing, stability studies, or method validation in compliance with ICH guidelines.

Metabolic Engineering of Anthracycline Glycosylation in Actinomycetes

In synthetic biology and metabolic engineering projects aimed at altering the glycosylation patterns of anthracyclines, Baumycin C1 serves as a critical analytical endpoint. The evidence demonstrates that it is a product of the glycosyl transferase DnrH [2]. Therefore, quantifying the production of Baumycin C1 provides a direct, functional readout of DnrH activity. This is essential for screening mutant libraries, optimizing fermentation conditions, or validating the function of heterologously expressed glycosyltransferases aimed at producing novel anthracycline analogs.

Screening for Novel Anti-Gram-Positive Antibiotics

Baumycin C1 is a valuable reference compound in antimicrobial discovery programs focused on Gram-positive pathogens. The evidence places it in a select group of baumycins with 'strong inhibition' against this bacterial class, clearly differentiating it from the weakly active B-series compounds [3]. It can serve as a positive control in high-throughput screening assays or as a lead scaffold for semi-synthetic derivatization, where its potency against Gram-positive bacteria is a known, quantifiable (albeit qualitative) baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baumycin C1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.